[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate
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Overview
Description
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a fluorobenzoate group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target protein, potentially inhibiting its activity and leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given the potential target of gsk-3β, it may influence pathways related to cell growth, proliferation, and apoptosis .
Result of Action
Based on the potential target of gsk-3β, it may influence cell growth, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and oxazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex molecules.
Uniqueness
What sets [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO5/c19-14-4-2-1-3-13(14)18(21)22-9-12-8-16(25-20-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJLLKKDUOVWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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